Pemafibrate

Overview

Description

Pemafibrate is a novel selective peroxisome proliferator-activated receptor alpha modulator (SPPARMα). It is primarily used for the treatment of dyslipidemia, a condition characterized by abnormal lipid levels in the blood. This compound has shown superior efficacy and safety compared to conventional fibrates, making it a promising therapeutic option for patients with hypertriglyceridemia and low high-density lipoprotein cholesterol levels .

Mechanism of Action

Pemafibrate exerts its effects by selectively binding to peroxisome proliferator-activated receptor alpha, a nuclear receptor that regulates the expression of genes involved in lipid metabolism. Activation of peroxisome proliferator-activated receptor alpha by this compound leads to increased production of lipoprotein lipase and apolipoprotein A-V, while decreasing the plasma levels of apolipoprotein C-III, which inhibits lipoprotein lipase activity. This results in enhanced catabolism of triglyceride-rich lipoproteins and reduced serum triglyceride levels .

Safety and Hazards

Future Directions

Biochemical Analysis

Biochemical Properties

Pemafibrate plays a significant role in biochemical reactions by binding to PPARα and regulating the expression of specific genes involved in fatty acid metabolism . This interaction primarily occurs in human hepatocytes . The binding efficiency of this compound to PPARα is superior to that of traditional fibrates .

Cellular Effects

This compound has been shown to have a significant impact on various types of cells and cellular processes. It influences cell function by altering lipid profiles and improving liver function . This compound reduces serum triglycerides and increases HDL-C . It also improves liver function test values and is less likely to increase serum creatinine or decrease the estimated glomerular filtration rate (eGFR) .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding to PPARα and the subsequent regulation of gene expression . This binding interaction leads to the transcription of genes involved in fatty acid oxidation, triglyceride metabolism, and cholesterol transport . This results in improvements in lipid profiles and cardiometabolic parameters .

Temporal Effects in Laboratory Settings

This compound has demonstrated long-term efficacy and safety in laboratory settings. In a study involving patients with type 2 diabetes and hypertriglyceridemia, treatment with this compound for 24 weeks significantly reduced fasting serum triglyceride levels by approximately 45% .

Dosage Effects in Animal Models

In animal models, this compound has shown notable improvements in obesity, dyslipidemia, liver dysfunction, and non-alcoholic steatohepatitis (NASH)-associated pathological features . The effects of this compound were dominant in subjects with type 2 diabetes complicated with liver dysfunction .

Metabolic Pathways

This compound is involved in several metabolic pathways. It enhances the transcription of genes involved in fatty acid oxidation, triglyceride metabolism, and cholesterol transport . This leads to improvements in lipid profiles and cardiometabolic parameters .

Transport and Distribution

This compound is metabolized in the liver and excreted into the bile . This is different from many available fibrates, which are mainly excreted from the kidney . Therefore, this compound can be used safely even in patients with impaired renal function, as there is no significant increase in its blood concentration .

Preparation Methods

Pemafibrate is synthesized through a series of chemical reactions involving specific reagents and conditionsThe reaction conditions include the use of appropriate solvents, catalysts, and temperature control to ensure the desired product is obtained with high purity and yield . Industrial production methods for this compound involve scaling up the laboratory synthesis process while maintaining stringent quality control measures to ensure consistency and safety of the final product .

Chemical Reactions Analysis

Pemafibrate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of oxidized derivatives, while reduction can yield reduced forms of the compound .

Scientific Research Applications

Pemafibrate has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, this compound is used as a model compound to study the mechanisms of selective peroxisome proliferator-activated receptor alpha modulation. In biology, it is used to investigate the effects of lipid metabolism on cellular processes. In medicine, this compound is being studied for its potential to treat various metabolic disorders, including nonalcoholic fatty liver disease and atherosclerosis . Additionally, this compound has industrial applications in the development of new lipid-lowering therapies and the improvement of existing treatments .

Comparison with Similar Compounds

Pemafibrate is unique among fibrates due to its high selectivity and potency for peroxisome proliferator-activated receptor alpha. Similar compounds include fenofibrate, bezafibrate, and gemfibrozil, which are also used to treat dyslipidemia. these conventional fibrates have lower selectivity and potency for peroxisome proliferator-activated receptor alpha, leading to a higher incidence of side effects such as liver dysfunction and increased creatinine levels . This compound’s superior benefit-risk balance makes it a more favorable option for patients, especially those with renal dysfunction or those taking statins .

Properties

IUPAC Name |

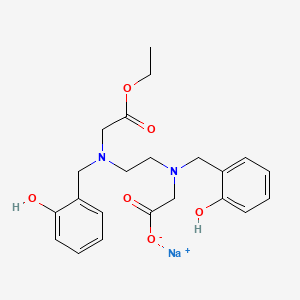

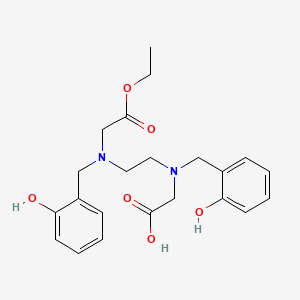

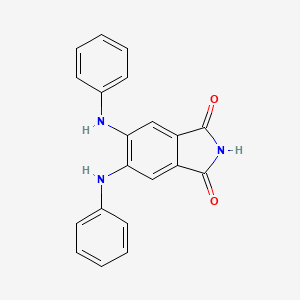

(2R)-2-[3-[[1,3-benzoxazol-2-yl-[3-(4-methoxyphenoxy)propyl]amino]methyl]phenoxy]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H30N2O6/c1-3-25(27(31)32)35-23-9-6-8-20(18-23)19-30(28-29-24-10-4-5-11-26(24)36-28)16-7-17-34-22-14-12-21(33-2)13-15-22/h4-6,8-15,18,25H,3,7,16-17,19H2,1-2H3,(H,31,32)/t25-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHKNLJLMDFQVHJ-RUZDIDTESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)O)OC1=CC=CC(=C1)CN(CCCOC2=CC=C(C=C2)OC)C3=NC4=CC=CC=C4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C(=O)O)OC1=CC=CC(=C1)CN(CCCOC2=CC=C(C=C2)OC)C3=NC4=CC=CC=C4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H30N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00233891 | |

| Record name | Pemafibrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00233891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

490.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

848259-27-8 | |

| Record name | Pemafibrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=848259-27-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pemafibrate [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0848259278 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pemafibrate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15212 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Pemafibrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00233891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PEMAFIBRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/17VGG92R23 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary molecular target of pemafibrate?

A1: this compound acts as a selective agonist of peroxisome proliferator-activated receptor alpha (PPARα). [, , , , , , , , , , , , , , , , , , , , , , , ]

Q2: How does this compound's selectivity for PPARα compare to other fibrates?

A2: this compound exhibits a higher selectivity for PPARα compared to conventional fibrates like fenofibrate and bezafibrate. This selectivity translates to a potentially improved safety profile with fewer off-target effects. [, , , , , , , , , , , ]

Q3: What are the downstream effects of this compound activating PPARα?

A3: this compound's activation of PPARα triggers several beneficial metabolic effects, including:

- Enhanced lipid metabolism: Increases lipoprotein lipase activity, promoting triglyceride breakdown and clearance.

- Improved lipid profile: Significantly reduces triglyceride levels, increases high-density lipoprotein cholesterol (HDL-C), and lowers remnant cholesterol levels. [, , , , , , , , , , , , , , , , , , , , ]

- Modulation of inflammatory responses: Reduces the expression of inflammatory markers like TNF-α and MMP-9 in various tissues, including the liver and arteries. [, , , ]

- Increased FGF21 production: Upregulates fibroblast growth factor 21 (FGF21) production in the liver, which contributes to improved glucose homeostasis, neuroprotection, and potentially other beneficial effects. [, , , , , , ]

Q4: What is the molecular formula and weight of this compound?

A4: this compound has the molecular formula C23H29NO6 and a molecular weight of 415.48 g/mol.

Q5: Is there any spectroscopic data available for this compound?

A5: While the provided research excerpts do not explicitly detail specific spectroscopic data (e.g., NMR, IR), they do highlight that X-ray crystallography has been instrumental in elucidating the binding interactions between this compound and PPARα.

Q6: What are the primary clinical applications being investigated for this compound?

A6: Research primarily focuses on this compound's potential for:

- Treating dyslipidemia: Primarily hypertriglyceridemia, often in conjunction with low HDL-C levels. [, , , , , , , , , , , , , , , , , , , , , , , ]

- Managing non-alcoholic fatty liver disease (NAFLD): this compound shows promise in improving liver function tests, reducing hepatic steatosis, and potentially mitigating fibrosis in NAFLD patients. [, , , , , , , , , ]

- Preventing cardiovascular events: While the PROMINENT trial did not demonstrate a statistically significant reduction in cardiovascular events in a specific patient population, research continues to explore this compound's potential in this area, particularly in subgroups with specific lipid profiles or those with diabetes and chronic kidney disease. [, , , , , , , ]

Q7: How does this compound's efficacy compare to that of conventional fibrates in clinical trials?

A7: Several studies suggest that this compound demonstrates superior or comparable efficacy to conventional fibrates in reducing triglycerides and raising HDL-C levels. Notably, this compound often achieves these effects at lower doses than traditional fibrates. [, , , , , , , , ]

Q8: Are there any specific patient populations who may benefit more from this compound therapy?

A8: While further research is needed, preliminary findings suggest that:

- Patients with CKD: this compound's primarily hepatic metabolism and biliary excretion make it a potentially safer option for patients with chronic kidney disease compared to renally excreted fibrates. [, , , , , ]

- Lean NAFLD patients: Some studies suggest that this compound might be more effective in improving liver function in lean patients with NAFLD compared to obese patients.

- Patients with high small dense LDL-C: this compound appears to reduce small dense LDL-C levels, a potent cardiovascular risk factor, potentially offering benefits beyond traditional LDL-C lowering.

Q9: How is this compound metabolized and eliminated from the body?

A9: this compound is primarily metabolized in the liver and excreted mainly through the bile, with a smaller portion undergoing renal excretion. [, , , , , ]

Q10: What are the known drug interactions associated with this compound?

A10: While this compound exhibits minimal interactions with statins, co-administration with strong cytochrome P450 (CYP) inhibitors, particularly CYP3A4 inhibitors like clarithromycin, can increase this compound exposure and necessitate dosage adjustments. [, ]

Q11: What are some of the key areas for future research on this compound?

A11: Future research should focus on:

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-methyl-3-[(E)-(4-oxo-3-prop-2-enyl-1,3-thiazolidin-2-ylidene)amino]thiourea](/img/structure/B1668518.png)

![Acetyl-NH-val-cyclohexyl-CH2[nch2choh]CH2-benzyl-val-NH-acetyl](/img/structure/B1668520.png)

![cyclohexylmethyl-[(2S)-3-[[(1S)-1-(3,4-dichlorophenyl)ethyl]amino]-2-hydroxypropyl]phosphinic acid](/img/structure/B1668521.png)

![tert-butyl N-[(2S,3S,5R)-3-hydroxy-5-[(4-methoxyphenyl)methyl]-6-[[(2S)-3-methyl-1-[[(2S)-1-morpholin-4-yl-1-oxo-3-phenylpropan-2-yl]amino]-1-oxobutan-2-yl]amino]-6-oxo-1-phenylhexan-2-yl]carbamate](/img/structure/B1668525.png)

![1-Propanol, 3-[[4-[2-[(3-chlorophenyl)amino]-4-pyrimidinyl]-2-pyridinyl]amino]-](/img/structure/B1668527.png)

![3-[(1R)-1-[[(2S)-2-hydroxy-3-[hydroxy-[(4-methoxyphenyl)methyl]phosphoryl]propyl]-methylamino]ethyl]benzoic acid](/img/structure/B1668530.png)

![(2S)-1-[(2R)-2-[[(2R)-6-amino-2-[[(2R)-6-amino-2-[[2-[[2-[[2-[[2-[[2-(6-aminohexylamino)acetyl]-(3-guanidinopropyl)amino]acetyl]-(3-guanidinopropyl)amino]acetyl]-benzyl-amino]acetyl]-(3-guanidinopropyl)amino]acetyl]amino]hexanoyl]amino]hexanoyl]amino]-5-guanidino-pentanoyl]pyrrolidine-2-carboxamide](/img/structure/B1668532.png)

![3-[(1R)-1-[[(2S)-3-[5-[(4-azido-2-hydroxy-5-iodobenzoyl)amino]pentyl-hydroxyphosphoryl]-2-hydroxypropyl]amino]ethyl]benzoic acid](/img/structure/B1668534.png)